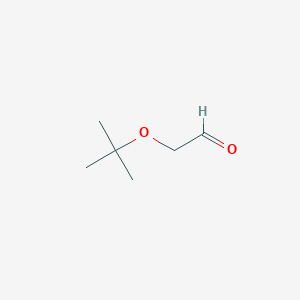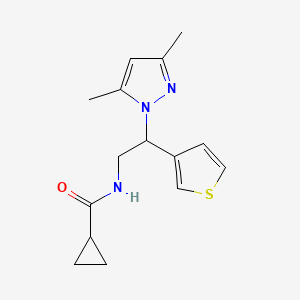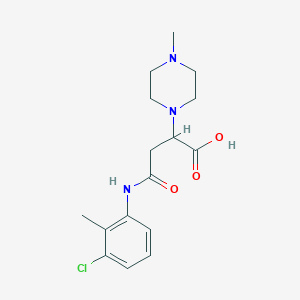![molecular formula C21H12Cl2N2O3S B2576592 7-Chlor-1-(3-chlorphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion CAS No. 886163-05-9](/img/new.no-structure.jpg)
7-Chlor-1-(3-chlorphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12Cl2N2O3S and its molecular weight is 443.3. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von 7-Chlor-1-(3-chlorphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion
Die in Frage stehende Verbindung, This compound, ist ein komplexes Molekül, das aufgrund des Vorhandenseins eines Thiazolrings verschiedene Anwendungen in der wissenschaftlichen Forschung haben kann. Thiazolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, die in verschiedenen Bereichen der wissenschaftlichen Forschung genutzt werden können .
Antioxidative Forschung: Thiazolderivate zeigen signifikante antioxidative Eigenschaften. Die Verbindung könnte verwendet werden, um oxidativen Stress-bedingte Krankheiten und die Entwicklung antioxidativer Therapien zu untersuchen.
Entwicklung von Analgetika: Die Forschung hat gezeigt, dass Thiazolderivate als Analgetika wirken können . Diese Verbindung könnte bei der Synthese und Prüfung neuer Schmerzmittel eingesetzt werden.
Anwendungen gegen Entzündungen: Aufgrund der entzündungshemmenden Aktivitäten von Thiazolverbindungen , könnte dieses spezielle Molekül wertvoll bei der Erforschung von Behandlungen für entzündungsbedingte Erkrankungen sein.
Studien zu antimikrobiellen und antimykotischen Mitteln: Die Thiazolkomponente der Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung von antimikrobiellen und antimykotischen Mitteln hin, da Thiazole in diesen Bereichen wirksam waren .
Antivirale Forschung: Thiazolderivate wurden bei der Entwicklung von antiviralen Medikamenten verwendet . Diese Verbindung könnte zur Untersuchung neuer Behandlungen für Virusinfektionen beitragen.
Diuretische Eigenschaften: Der Thiazolring der Verbindung kann diuretische Eigenschaften bieten, was sie nützlich bei der Untersuchung von Medikamenten macht, die die Diurese fördern .
Antiepileptische Forschung: Thiazolderivate haben sich als vielversprechend für Antiepileptika erwiesen . Diese Verbindung könnte auf ihr Potenzial in der Epilepsiebehandlungsforschung untersucht werden.
Neuroprotektive Studien: Angesichts der neuroprotektiven Fähigkeiten einiger Thiazolderivate , könnte diese Verbindung auf ihre potenziellen Vorteile bei neurodegenerativen Erkrankungen untersucht werden.
Jede dieser Anwendungen stellt ein einzigartiges Forschungsgebiet dar, in dem die Verbindung erhebliche Auswirkungen haben könnte. Weitere Forschung und Experimente wären erforderlich, um das Potenzial dieser Verbindung in diesen Bereichen vollständig zu verstehen und zu nutzen. Die Vielseitigkeit des Thiazolrings als eigenständiger Baustein trägt zur Entwicklung verschiedener Medikamente und biologisch aktiver Mittel bei und macht ihn zu einem wertvollen Ziel für die Forschung in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of enzymes involved in oxidative stress responses . Additionally, the compound’s interaction with proteins such as cytochrome P450 enzymes can lead to modifications in metabolic pathways .
Cellular Effects
The effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vary with dosage. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Its distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular proteins .
Subcellular Localization
The subcellular localization of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is critical for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it can interact with key biomolecules involved in energy production and gene regulation . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity by directing it to specific subcellular compartments .
Eigenschaften
CAS-Nummer |
886163-05-9 |
|---|---|
Molekularformel |
C21H12Cl2N2O3S |
Molekulargewicht |
443.3 |
IUPAC-Name |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3 |
InChI-Schlüssel |
VSOJBSCXKKZVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)


![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)






![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)

![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
